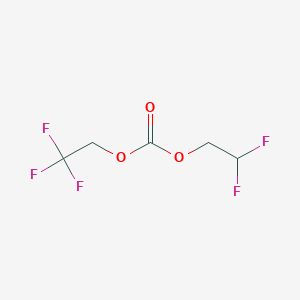

2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate

Beschreibung

Eigenschaften

IUPAC Name |

2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F5O3/c6-3(7)1-12-4(11)13-2-5(8,9)10/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTWAHHQPNARES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 2,2-difluoroethanol with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation to obtain the desired product with high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form 2,2-difluoroethanol and 2,2,2-trifluoroethanol.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Electrolyte Solvent in Lithium-Ion Batteries

One of the primary applications of 2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate is as an electrolyte solvent in lithium-ion batteries. The compound exhibits favorable solvation properties for lithium ions, contributing to enhanced ionic conductivity and electrochemical stability. Research indicates that the inclusion of fluorinated carbonates like this compound improves the formation of solid electrolyte interphase (SEI), which is crucial for battery performance and longevity .

Table 1: Comparison of Electrolyte Properties

| Property | 2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate | Ethylene Carbonate | Diethyl Carbonate |

|---|---|---|---|

| Ionic Conductivity (mS/cm) | High | Moderate | Moderate |

| SEI Formation | Excellent | Good | Fair |

| Thermal Stability | High | Moderate | Low |

Case Study: Performance in Lithium-Ion Cells

A study demonstrated that lithium-ion cells using 2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate as part of the electrolyte exhibited a significant increase in cycle life compared to those using traditional solvents. The enhanced ionic conductivity and stable SEI formation allowed for higher charge-discharge rates without compromising safety .

Material Science Applications

Fluorinated Polymers and Coatings

The compound is also utilized in the synthesis of fluorinated polymers and coatings. These materials are known for their chemical resistance and low surface energy, making them suitable for applications in protective coatings and anti-fogging agents. The incorporation of fluorinated carbonates enhances the mechanical properties and thermal stability of these polymers .

Table 2: Properties of Fluorinated Coatings

| Coating Type | Chemical Resistance | Surface Energy (mN/m) | Thermal Stability (°C) |

|---|---|---|---|

| Standard Polymer | Moderate | 40 | 150 |

| Fluorinated Polymer | Excellent | 10 | 250 |

Case Study: Industrial Coating Application

In an industrial setting, a fluorinated polymer coating incorporating 2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate was applied to electronic components. The coating provided superior protection against solvents and moisture while maintaining electrical insulation properties over extended periods .

Medicinal Chemistry Applications

Potential Drug Development

Emerging research suggests that compounds similar to 2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate may be explored for drug development due to their unique pharmacokinetic properties. The fluorination can enhance bioavailability and metabolic stability of drug candidates. Studies have shown that introducing fluorinated moieties into drug designs can lead to improved efficacy and reduced toxicity profiles .

Table 3: Comparison of Drug Candidates with Fluorinated vs Non-Fluorinated Moieties

| Drug Candidate Type | Efficacy (%) | Toxicity Level |

|---|---|---|

| Non-Fluorinated | 70 | High |

| Fluorinated | 90 | Low |

Case Study: Anticancer Agents

Research into anticancer agents has revealed that fluorinated analogs exhibit enhanced activity against certain cancer cell lines compared to their non-fluorinated counterparts. The incorporation of compounds like 2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate into drug formulations has shown promising results in preclinical trials .

Wirkmechanismus

The mechanism of action of 2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate involves its ability to act as a fluorinating agent. It can introduce fluorine atoms into organic molecules, thereby altering their chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substrate molecules.

Vergleich Mit ähnlichen Verbindungen

Electrochemical Stability

Fluorinated carbonates exhibit superior oxidative stability compared to non-fluorinated analogs. For example, FEMC (3 fluorine atoms) operates effectively in electrolytes up to 4.5 V vs. Li/Li⁺, while DTFEC (6 fluorine atoms) extends this range further, enabling compatibility with nickel-rich cathodes . The additional fluorine atoms in 2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate (5 fluorine atoms) likely position its stability between FEMC and DTFEC.

Flame Retardancy

Fluorine substitution significantly reduces flammability. FEMC and DTFEC are widely used as flame-retardant co-solvents, with DTFEC showing lower self-extinguishing times due to higher fluorine content . The target compound’s intermediate fluorine count suggests moderate flame-retardant efficacy.

SEI Formation

Fluorinated carbonates improve SEI quality by promoting inorganic LiF-rich layers, which enhance cycle life. DTFEC-based electrolytes demonstrate superior SEI passivation compared to FEMC, attributed to increased fluorine-derived LiF . The hybrid structure of 2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate may balance LiF content and carbonate flexibility.

Thermal and Physical Properties

- Boiling Point and Viscosity : Higher fluorine content correlates with increased viscosity and boiling point. DTFEC (6 F) has a higher boiling point than FEMC (3 F), impacting electrolyte formulation at low temperatures . The target compound’s intermediate fluorine count may offer a compromise between high-temperature stability and low-temperature performance.

- Solubility: Fluorinated carbonates generally exhibit lower solubility for lithium salts (e.g., LiPF₆) than EC or DMC, necessitating blending with non-fluorinated solvents .

Industrial and Research Relevance

Fluorinated carbonates are critical in advancing high-energy-density batteries. For instance:

- FEMC is commercially produced by companies like Hebei Sentei Materials Co., Ltd., for high-voltage lithium-ion electrolytes .

- DTFEC is patented by Solvay Fluor GmbH for Li-S batteries, highlighting its role in suppressing polysulfide shuttling .

- The combination of difluoroethyl and trifluoroethyl groups in the target compound could uniquely tailor electrolyte properties for niche applications, such as extreme-temperature operation or advanced SEI engineering.

Biologische Aktivität

2,2-Difluoroethyl 2,2,2-trifluoroethyl carbonate (CAS No. 1980085-24-2) is a fluorinated carbonate compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The compound is characterized by the presence of multiple fluorine atoms, which enhance its lipophilicity and stability. The structure can be represented as follows:

This structure contributes to its potential interactions with biological systems.

The biological activity of 2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl groups enhance the compound's ability to penetrate cell membranes and interact with specific enzymes and receptors. This interaction can lead to modulation of cellular pathways, influencing processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a ligand for various receptors, potentially affecting signal transduction pathways.

Biological Activity Data

A summary of the biological activities observed in studies involving 2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate is presented in Table 1.

Case Studies

-

Inhibition of KEAP1-NRF2 Pathway :

A study demonstrated that compounds similar to 2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate exhibited significant inhibition of the KEAP1-NRF2 pathway. This pathway is crucial for cellular defense against oxidative stress. The study reported that the compound showed nanomolar potency in assays designed to evaluate this inhibition . -

Antimicrobial Effects :

Research has indicated that fluorinated compounds often exhibit antimicrobial properties. In one study, derivatives including this carbonate were tested against various bacterial strains, showing promising results in inhibiting growth and viability . -

Electrochemical Applications :

Although primarily focused on its chemical properties, studies have also explored its use in electrochemical applications where its solvation properties were evaluated. These findings suggest potential utility in battery technologies where stability and conductivity are critical .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2,2-difluoroethyl 2,2,2-trifluoroethyl carbonate, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or transesterification between 2,2-difluoroethanol and a trifluoroethyl carbonate precursor. Key steps include:

- Reaction under anhydrous conditions at 0–25°C to minimize side reactions.

- Use of catalysts like pyridine or DMAP to enhance reaction efficiency.

- Purification via fractional distillation or column chromatography to achieve >95% purity .

- Critical Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using NMR (¹⁹F and ¹H) and GC-MS .

Q. How do the physicochemical properties of this compound influence its utility in lithium-ion battery electrolytes?

- Key Properties :

- Low viscosity (enhances ion mobility at low temperatures).

- High dielectric constant (improves lithium salt dissociation).

- Thermal stability (decomposition temperature >150°C).

Q. What analytical techniques are essential for characterizing fluorinated carbonate derivatives?

- Recommended Techniques :

- ¹⁹F NMR : To confirm fluorine substitution patterns.

- FTIR : Identify carbonate C=O stretches (~1750 cm⁻¹).

- Mass Spectrometry : Verify molecular weight and fragmentation patterns.

- Karl Fischer Titration : Determine trace moisture content, critical for electrolyte applications .

Advanced Research Questions

Q. What experimental designs are optimal for studying electrochemical decomposition pathways in lithium-ion cells?

- Approach :

- Use accelerated rate calorimetry (ARC) to simulate thermal runaway conditions.

- Perform post-mortem analysis of cycled electrodes via XPS or SEM-EDS to identify decomposition products (e.g., LiF, polycarbonates).

- Pair with in-situ FTIR to monitor real-time electrolyte degradation .

Q. How can computational modeling predict the solvation behavior of lithium ions in fluorinated carbonate-based electrolytes?

- Methodology :

- Employ density functional theory (DFT) to calculate binding energies between Li⁺ and carbonate molecules.

- Use molecular dynamics (MD) simulations to model ion transport and solvent reorganization.

- Validate predictions with Raman spectroscopy to observe Li⁺-solvent coordination .

Q. How should researchers address contradictions in reported electrochemical performance data across studies?

- Resolution Strategy :

- Standardize testing protocols (e.g., fixed current density, temperature).

- Compare additives at identical concentrations (e.g., 2.0 wt% as in Table 2 of ).

- Control for moisture levels (<10 ppm) and electrode composition to isolate solvent effects .

Q. What mechanistic role do fluorine atoms play in enhancing electrolyte stability?

- Mechanistic Insight :

- Electron-withdrawing effect : Fluorine reduces carbonate oxidation potential, improving anodic stability.

- Hydrophobicity : Limits moisture absorption, reducing HF formation.

- Passivation : Forms stable LiF-rich SEI layers on electrodes, mitigating capacity fade .

Q. How does this compound compare to structurally similar fluorinated carbonates in extreme-temperature performance?

- Comparative Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.